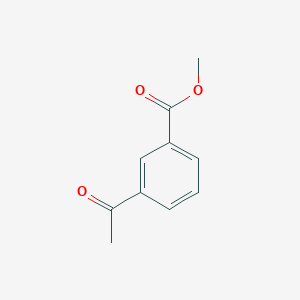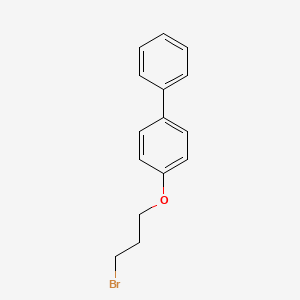
1,1'-Biphenyl, 4-(3-bromopropoxy)-
Overview
Description
1,1’-Biphenyl, 4-(3-bromopropoxy)- is a chemical compound belonging to the class of biphenyl ethers. It is characterized by the presence of a bromopropoxy group attached to the biphenyl structure. This compound is widely used in various fields, including organic synthesis, material science, and medicinal chemistry, due to its unique chemical properties.
Preparation Methods
The synthesis of 1,1’-Biphenyl, 4-(3-bromopropoxy)- typically involves the reaction of 1,1’-biphenyl-4-ol with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1’-Biphenyl, 4-(3-bromopropoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropoxy group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, bases like potassium carbonate, and solvents such as DMF and acetone. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-Biphenyl, 4-(3-bromopropoxy)- has a wide range of applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4-(3-bromopropoxy)- involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a building block, participating in reactions to form new chemical bonds. In medicinal chemistry, its bromopropoxy group can interact with biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1,1’-Biphenyl, 4-(3-bromopropoxy)- can be compared with other biphenyl derivatives, such as 1,1’-Biphenyl, 4,4’-bis(3-bromopropoxy)-. While both compounds contain bromopropoxy groups, the latter has two such groups, which may result in different chemical properties and applications . The unique structure of 1,1’-Biphenyl, 4-(3-bromopropoxy)- makes it particularly useful in specific synthetic and research contexts.
Similar Compounds
- 1,1’-Biphenyl, 4,4’-bis(3-bromopropoxy)-
- 1,1’-Biphenyl, 4-(2-bromopropoxy)-
- 1,1’-Biphenyl, 4-(4-bromobutoxy)-
These compounds share structural similarities but differ in the position and number of bromopropoxy groups, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
1-(3-bromopropoxy)-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c16-11-4-12-17-15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVMRZZSACTQPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570340 | |
| Record name | 4-(3-Bromopropoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113795-28-1 | |
| Record name | 4-(3-Bromopropoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
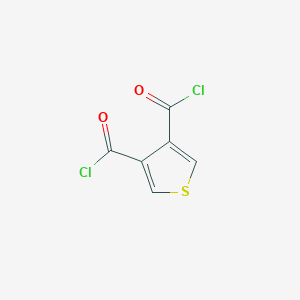
![3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol](/img/structure/B1316669.png)
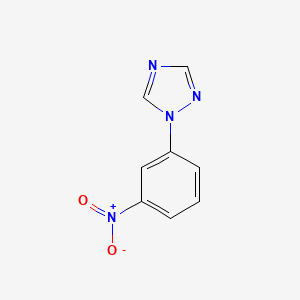
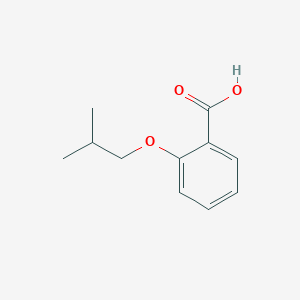
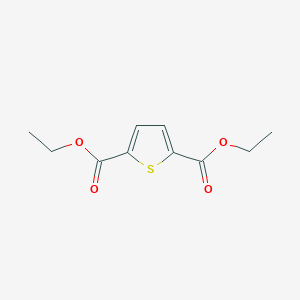


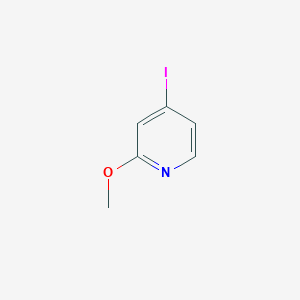
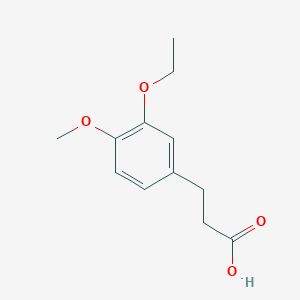
![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)
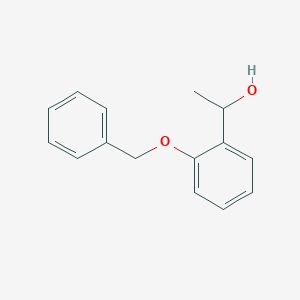
![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)
![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)
